REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[O:2]=[C:3]([OH:4])[CH2:5][N:6]([CH3:7])[C:8]([NH2:9])=[NH:10].[OH2:1].[OH:11][C:12]([c:13]1[nH:14][c:15](=[O:16])[nH:17][c:18](=[O:19])[cH:20]1)=[O:21]>>[O:2]=[C:3]([OH:4])[CH2:5][N:6]([CH3:7])[C:8](=[NH:9])[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CC(=O)O)C(=N)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(=O)[nH]c(=O)[nH]1
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Name
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Type
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product
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Smiles
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CN(CC(=O)O)C(=N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |